Bengamide B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antibiotic Development Against Drug-Resistant Bacteria

Scientific Field: Microbiology and Pharmaceutical Sciences

Application Summary: Bengamide B has shown promising results as a potential antibiotic against various drug-resistant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. Its unique mechanism of action and molecular structure make it a valuable candidate for developing new antibiotics .

Methods of Application: Researchers have utilized bioassay-guided fractionation to identify Bengamide B as the active component against drug-resistant bacteria. The compound’s activity was tested in vitro against purified methionine aminopeptidase (MetAP) enzymes derived from the bacteria .

Results and Outcomes: Bengamide B displayed potent activity in the nanomolar range against both drug-sensitive and drug-resistant strains of M. tuberculosis. It inhibited the in vitro activity of M. tuberculosis MetAP1c protein, suggesting its inhibitory action may be due to interference with methionine aminopeptidase activity .

Cancer Research: Antitumor Properties

Scientific Field: Oncology and Medicinal Chemistry

Application Summary: Bengamide B has been identified for its outstanding antitumor properties. It has been evaluated for its cytotoxic effects against various human cancer cell lines, including breast carcinoma cells .

Methods of Application: The compound’s antitumor effects were analyzed using cell cycle analysis and antiproliferative assays. The toxicity of Bengamide B was also tested in human blood cells to assess its safety profile .

Results and Outcomes: Bengamide B analogues showed a significant decrease in colorectal cancer (CRC) cell proliferation and induced significant cell cycle alteration. They had a greater antiproliferative effect on tumor cell lines than on normal cells, with no toxicity effects detected in blood cells .

Anti-Inflammatory Treatments

Scientific Field: Immunology and Inflammation Research

Application Summary: Bengamide B targets the NF-κB pathway, functioning as a potent and selective anti-inflammatory agent. It has been suggested for the treatment of diseases involving inflammation .

Methods of Application: The compound’s anti-inflammatory properties were investigated through its effects on NF-κB activation and the subsequent attenuation of inflammatory markers such as TNF-α and IL-6 .

Results and Outcomes: Bengamide B decreased IκBα phosphorylation and suppressed the production of nitric oxide and expression of inflammatory cytokines, showcasing its potential as an anti-inflammatory agent .

Cell Proliferation Studies

Scientific Field: Cell Biology and Pharmacology

Application Summary: Bengamide B has been used to study its effects on cell proliferation, particularly in the context of cancer research. It has shown to produce significant changes in cell cycle dynamics .

Methods of Application: Cell proliferation effects were assessed using antiproliferative assays and cell cycle analysis in human and mouse colon cell lines .

Results and Outcomes: The studies revealed that Bengamide B analogues produced a significant decrease in CRC cell proliferation and induced a significant cell cycle alteration, highlighting its potential as an antitumoral agent .

Tuberculosis Treatment

Scientific Field: Infectious Diseases and Drug Development

Application Summary: Bengamide B has been identified as a potential new class of compounds for the treatment of drug-resistant tuberculosis (TB), displaying potent activity against M. tuberculosis .

Methods of Application: The compound was tested for its synergistic effects with rifampicin, a standard TB medication, for in vitro inhibition of bacterial growth and reduction of intracellular replication of M. tuberculosis .

Results and Outcomes: Bengamide B was non-toxic against human cell lines and, when combined with rifampicin, showed a strong synergy, reducing the dose required for effective treatment .

Methionine Aminopeptidase Inhibition

Scientific Field: Biochemistry and Enzymology

Application Summary: Bengamide B functions as a nanomolar inhibitor of methionine aminopeptidases (MetAP1 and MetAP2), enzymes implicated in the maturation of newly synthesized proteins and potential targets for therapeutic intervention .

Methods of Application: The inhibitory capacity of Bengamide B was evaluated against purified MetAP enzymes derived from various sources, including human MetAP .

Results and Outcomes: Bengamide B proved to be a highly potent inhibitor for MetAP enzymes, displaying activity in the nanomolar range and suggesting its potential use in therapeutic applications targeting these enzymes .

Antiangiogenic Therapy

Scientific Field: Vascular Biology and Oncology

Application Summary: Bengamide B has been explored for its antiangiogenic properties, which could be beneficial in treating diseases characterized by abnormal blood vessel growth, such as cancer .

Methods of Application: The antiangiogenic activity of Bengamide B was assessed through in vitro assays measuring endothelial cell proliferation, migration, and tube formation, which are key steps in angiogenesis .

Results and Outcomes: The compound inhibited endothelial cell proliferation and tube formation at nanomolar concentrations, indicating its potential as an antiangiogenic agent .

Neuroprotective Agent

Scientific Field: Neurology and Neuroscience

Application Summary: Bengamide B’s potential neuroprotective effects have been studied, suggesting its use in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .

Methods of Application: Neuroprotective studies involved in vitro models of neurodegeneration, where Bengamide B was tested for its ability to protect neuronal cells from induced cell death .

Results and Outcomes: The compound showed protective effects against neuronal cell death, suggesting its potential role as a neuroprotective agent .

Antifungal and Antibacterial Agent

Scientific Field: Microbiology and Infectious Diseases

Application Summary: Bengamide B has shown activity against a range of fungal and bacterial pathogens, indicating its potential as an antifungal and antibacterial agent .

Methods of Application: The antifungal and antibacterial efficacy of Bengamide B was evaluated using in vitro susceptibility tests against various pathogenic strains .

Results and Outcomes: The compound exhibited inhibitory effects against several fungal and bacterial species, supporting its use in treating infectious diseases .

Enzyme Inhibition Studies

Scientific Field: Biochemistry and Molecular Biology

Application Summary: Bengamide B has been utilized in studies focusing on enzyme inhibition, particularly targeting enzymes involved in disease pathogenesis .

Methods of Application: Enzyme assays were conducted to determine the inhibitory effects of Bengamide B on specific enzymes, such as MetAP enzymes .

Results and Outcomes: Bengamide B demonstrated significant inhibitory activity, providing insights into its mechanism of action and potential therapeutic applications .

Biosynthetic Gene Cluster Research

Scientific Field: Genetics and Marine Biotechnology

Application Summary: Research on Bengamide B has extended to the study of its biosynthetic gene clusters, which could lead to the discovery of new natural products .

Methods of Application: Genomic analyses were performed to identify and characterize the biosynthetic gene clusters responsible for the production of Bengamide B .

Results and Outcomes: The identification of a mixed PKS/NRPS biosynthetic gene cluster has provided valuable information on the biosynthesis of Bengamide B and related compounds .

Anti-Inflammatory and Immunomodulatory Research

Scientific Field: Immunology and Pharmacology

Application Summary: Bengamide B has been investigated for its anti-inflammatory and immunomodulatory effects, which could be beneficial in treating autoimmune and inflammatory disorders .

Methods of Application: Studies involved evaluating the effects of Bengamide B on immune cell function and inflammatory response in vitro and in vivo .

Results and Outcomes: Bengamide B modulated immune cell activity and reduced inflammatory markers, highlighting its potential in immunotherapy .

Marine Natural Product Synthesis

Scientific Field: Marine Chemistry and Synthetic Chemistry

Application Summary: Bengamide B, as a marine natural product, has inspired synthetic chemists to replicate its complex molecular structure, which has significant implications for drug development and understanding marine chemical ecology .

Methods of Application: Synthetic approaches to Bengamide B involve complex organic reactions, including the formation of its characteristic macrocyclic and amide structures. These syntheses often require precise control over stereochemistry and functional group placement .

Results and Outcomes: The successful synthesis of Bengamide B analogues has allowed for a deeper understanding of its biological activity and provided a framework for the development of new drugs with similar properties .

Biosynthetic Pathway Elucidation

Scientific Field: Molecular Biology and Biotechnology

Application Summary: The study of Bengamide B’s biosynthetic pathways offers insights into the genetic and enzymatic processes that marine organisms use to produce complex molecules, which can be harnessed for biotechnological applications .

Methods of Application: Researchers have used genomic and proteomic techniques to identify and characterize the enzymes and genes involved in the biosynthesis of Bengamide B, particularly from its natural marine sponge sources .

Antiparasitic Activity

Scientific Field: Parasitology and Tropical Medicine

Application Summary: Bengamide B has been evaluated for its activity against parasitic infections, which could lead to new treatments for diseases that are prevalent in tropical regions .

Methods of Application: In vitro assays have been conducted to test the efficacy of Bengamide B against various parasitic species, including those responsible for malaria and leishmaniasis .

Results and Outcomes: Preliminary results indicate that Bengamide B exhibits inhibitory activity against certain parasites, suggesting its potential as an antiparasitic agent .

Proteomics and Target Identification

Scientific Field: Proteomics and Drug Discovery

Application Summary: Bengamide B’s interaction with protein targets is studied using proteomic techniques, which aids in the identification of new drug targets and the understanding of disease mechanisms .

Methods of Application: Advanced mass spectrometry and bioinformatics tools are used to analyze the interaction between Bengamide B and cellular proteins, identifying potential targets for therapeutic intervention .

Results and Outcomes: These studies have identified several protein targets of Bengamide B, including methionine aminopeptidases and components of the NF-κB pathway, which are relevant for cancer and inflammation research .

Environmental Impact Studies

Scientific Field: Environmental Science and Ecotoxicology

Application Summary: Research on Bengamide B also includes its environmental impact, particularly how its production and degradation affect marine ecosystems .

Methods of Application: Environmental impact studies involve assessing the concentration and persistence of Bengamide B in marine environments, as well as its effects on non-target organisms .

Results and Outcomes: Findings from these studies contribute to the understanding of the ecological role of Bengamide B and inform regulations on the sustainable harvesting of marine resources .

Advanced Drug Delivery Systems

Scientific Field: Pharmaceutical Sciences and Nanotechnology

Application Summary: The incorporation of Bengamide B into advanced drug delivery systems, such as nanoparticles, aims to improve its therapeutic index and reduce side effects .

Methods of Application: Nanoparticle formulations of Bengamide B have been developed to enhance its solubility, stability, and targeted delivery to diseased tissues .

Results and Outcomes: These novel drug delivery systems have shown promise in preclinical studies, improving the bioavailability and efficacy of Bengamide B while minimizing its toxicity .

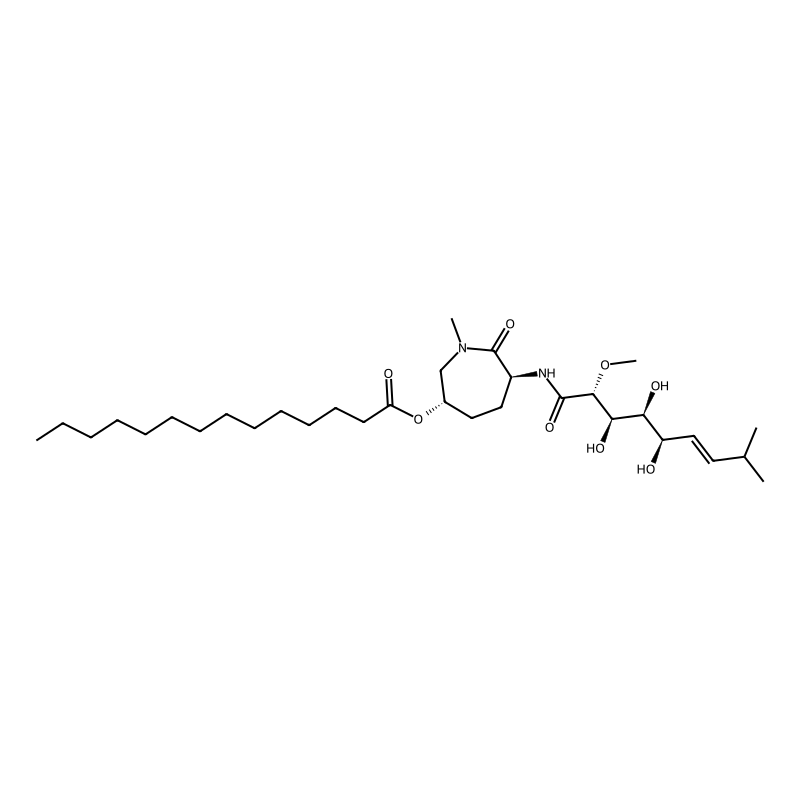

Bengamide B is a natural product derived from marine sources, particularly from certain species of sponges. It is characterized by a complex structure that includes a caprolactam moiety and an isopropyl group. The compound belongs to a class of molecules known as bengamides, which are recognized for their bioactive properties. The molecular formula of Bengamide B is C₁₄H₁₉N₃O₂, and it features a distinctive arrangement of functional groups that contribute to its biological activity .

Bengamide B exhibits its biological effects through multiple mechanisms [, , ]:

- Inhibition of NF-κB activation: It acts as a potent inhibitor of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key transcription factor involved in inflammatory responses []. By inhibiting NF-κB, Bengamide B can suppress the production of inflammatory molecules.

- Methionine aminopeptidase (MetAP) inhibition: Bengamide B has been shown to inhibit MetAPs, enzymes responsible for removing the starting methionine from newly synthesized proteins []. This inhibition may disrupt protein processing and potentially have antitumor effects.

- Antibacterial activity: Studies suggest Bengamide B can synergize with existing antibiotics like rifampicin to inhibit the growth of drug-resistant Mycobacterium tuberculosis []. The exact mechanism behind this antibacterial activity is still under investigation.

Bengamide B exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that it effectively inhibits the growth of various drug-resistant bacterial strains and demonstrates cytotoxic effects against multiple cancer cell lines, including KB (mouth epidermal carcinoma), HepG2 (human liver hepatocellular carcinoma), and MCF7 (human breast cancer) . Its mechanism of action primarily involves the inhibition of MetAPs, leading to apoptosis in tumor cells .

The synthesis of Bengamide B has been achieved through various methods. One notable approach involves a convergent total synthesis using chiral phase transfer catalysis for enantioselective alkylation. This method allows for the construction of the highly functionalized amino caprolactams required for the compound . Additionally, biosynthetic studies have identified a polyketide synthase/nonribosomal peptide synthetase hybrid system as responsible for its natural production .

Bengamide B's potential applications are diverse, primarily in pharmaceuticals due to its antimicrobial and anticancer properties. Researchers are exploring its use in developing new antibiotics to combat resistant bacterial strains and as a therapeutic agent in cancer treatment . Its ability to inhibit MetAPs also positions it as a candidate for further studies in protein synthesis modulation.

Interaction studies have revealed that Bengamide B binds specifically to MetAPs, affecting their enzymatic activity. Proteomic analyses indicate that treatment with Bengamide B alters cellular protein profiles, reflecting both direct and indirect effects on cellular processes . These findings underscore the compound's potential as a tool for studying protein metabolism and its implications in disease mechanisms.

Bengamide B shares structural similarities with other compounds in the bengamide family and related classes. Here are some notable comparisons:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Bengamide A | Similar core structure but different side chains | Antimicrobial and anticancer properties |

| Bengamide E | Contains a caprolactam ring but varies in substituents | Enhanced cytotoxicity against cancer cells |

| Caprolactam | A simpler lactam structure without the additional functional groups | Primarily used in industrial applications |

Bengamide B is unique due to its specific interactions with MetAPs and its potent biological activities against resistant strains and cancer cells, distinguishing it from other similar compounds.

Marine Sponge-Derived Isolation from Jaspidae and Tedania Genera

Bengamide B was first isolated in 1986 by Crews/Quiñoá and colleagues from an undescribed specimen of marine sponge belonging to the Jaspidae family collected in Beqa Lagoon, Fiji Islands. This milestone discovery marked the beginning of extensive research into the bengamide family of natural products. The compound's molecular formula was established as C₃₂H₅₈N₂O₈ with a molecular weight of 598.8 g/mol.

The initial taxonomic classification of the source organism as Jaspis cf. coriacea provided the foundation for subsequent bengamide research. This sponge exhibits distinctive characteristics including a dull orange color, encrusting growth pattern (0.5-4.0 cm thickness) often under ledges, rubbery easily torn texture, and flat, sometimes invisible oscules. These morphological features have proven crucial for field identification of bengamide-producing specimens.

Subsequent studies revealed that Bengamide B could also be isolated from various other marine sponges. In 1997, researchers confirmed the presence of Bengamide B in the New Caledonian sponge Jaspis carteri, alongside several new amino acid derivatives related to the bengamide family. More recently, in 2019, Bengamide B was isolated from marine sponges of the Tedania genus collected from the East Diamond Islet of the Tregrosse Reefs off Queensland, Australia. This discovery expanded the known taxonomic distribution of bengamide-producing organisms.

Symbiotic Biosynthesis in Marine Sponges and Terrestrial Myxobacteria

One of the most fascinating aspects of Bengamide B is its unusual biosynthetic origin. Early structural analyses of bengamides suggested a potential symbiotic interaction between sponges and bacteria, with the end-chain isopropyl group being characteristic of bacterial fatty acids. This hypothesis was substantiated in 2012 when Crews and colleagues isolated bengamides from the terrestrial myxobacterium Myxococcus virescens.

The confirmation that identical compounds could be produced by both marine sponges and terrestrial bacteria represented a significant breakthrough in natural product research. This finding was further reinforced in 2015 when Brönstrup and colleagues identified bengamides E, F, E', and F' from the myxobacterium Myxococcus virescens strain ST200611. The discovery established myxobacteria as an alternative source of bengamides, challenging the traditional view of these compounds as exclusively marine natural products.

The biosynthetic machinery responsible for Bengamide B production involves a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway. Molecular genetics experiments resulted in the isolation of the complete bengamide gene cluster from Myxococcus virescens, consisting of nine genes (BenA to BenG) encoding a 731 kDa protein. This gene cluster spans approximately 25 kbp and validates the hypothesis that bengamides are produced through a polyketide-nonribosomal peptide hybrid biosynthetic pathway.

The structural assembly of Bengamide B involves:

- A diketide unit

- A six-carbon unit derived from L-leucine (forming the C10 side chain)

- Cyclized L-lysine (forming the caprolactam moiety)

The successful transfer of the bengamide biosynthetic gene cluster into the more robust myxobacterial host, Myxococcus xanthus, represents a significant advancement in bengamide research, enabling laboratory production of these compounds at yields reaching 5-10 mg/L.

Geographical Distribution of Bengamide-Producing Organisms

The geographical distribution of organisms producing Bengamide B spans multiple oceanic regions and terrestrial environments. The original source organism, Jaspis cf. coriacea, has been collected from numerous Indo-Pacific locations, demonstrating the widespread distribution of bengamide-producing sponges.

Key collection sites for bengamide-producing marine sponges include:

Additionally, the terrestrial source of Bengamide B, Myxococcus virescens, was isolated from soil samples, expanding the ecological and geographical range of bengamide-producing organisms beyond marine environments. This dual marine-terrestrial distribution pattern is relatively uncommon in natural product research and highlights the extraordinary adaptability of bengamide biosynthetic pathways across diverse ecosystems.

Hybrid PKS/NRPS Systems in Myxococcus virescens

The biosynthesis of bengamide B in the terrestrial myxobacterium Myxococcus virescens involves a hybrid PKS/NRPS gene cluster spanning approximately 25 kilobases and encoding nine genes (BenA to BenG) [1] [4]. This cluster orchestrates the assembly of bengamide B through a stepwise process:

- Starter Unit Activation: An isobutyryl-CoA initiates the pathway, serving as the foundation for subsequent elongation [1].

- Polyketide Chain Extension: A malonyl-CoA and two glycolate units are sequentially added, forming the core polyketide backbone [4].

- Lysine Incorporation: An L-lysine residue is appended via NRPS activity, followed by reductive modifications and O-methylation [1].

- Lactamization: Cyclization of the lysine side chain yields the signature caprolactam ring, a structural hallmark of bengamides [4].

Remarkably, this gene cluster has been heterologously expressed in Myxococcus xanthus, a genetically tractable host, achieving yields of 5–10 mg/L—a milestone for large-scale production [2] [4]. Table 1 summarizes the functional roles of key genes in the Ben cluster.

Table 1: Key Genes in the Myxococcus virescens Bengamide B Biosynthetic Cluster

| Gene | Function |

|---|---|

| BenA | PKS module for malonyl-CoA incorporation |

| BenC | NRPS module for lysine activation |

| BenE | O-Methyltransferase |

| BenG | Lactam cyclase |

Role of Methionine Aminopeptidase (MetAP) Resistance Genes in Producer Organisms

Bengamide B inhibits methionine aminopeptidases (MetAPs), enzymes critical for protein maturation. Producer organisms like Myxococcus virescens evade self-toxicity through a resistance mechanism mediated by Leu154, a residue in their native MetAP [4]. Structural studies reveal that Leu154 introduces steric hindrance, preventing bengamide B from binding to the active site while preserving MetAP functionality [4] [5]. This adaptation contrasts with non-producer organisms, where MetAPs lack such structural modifications, rendering them susceptible to inhibition (Table 2).

Table 2: MetAP Resistance Mechanisms in Bengamide-Producing vs. Non-Producing Organisms

| Organism | MetAP Variant | Key Resistance Feature |

|---|---|---|

| Myxococcus virescens | Leu154 | Steric hindrance |

| Mycobacterium tuberculosis | Wild-type | Susceptible to inhibition |

Comparative Analysis of Sponge-Myxobacterial Symbiotic Biosynthesis

The origin of bengamide B in marine sponges (Jaspidae and Tedania spp.) has long puzzled researchers. Early hypotheses posited sponge-specific biosynthesis, but genomic evidence now implicates symbiotic myxobacteria as the true producers [2] [4]. Key findings include:

- Genetic Homology: The Ben cluster in Myxococcus virescens shares functional parallels with sponge-derived bengamide biosynthetic pathways, though sponge-specific genes remain uncharacterized [1] [4].

- Ecological Niche Adaptation: Terrestrial myxobacteria and marine sponge symbionts likely employ analogous PKS/NRPS systems, suggesting horizontal gene transfer or convergent evolution [2].

- Metabolic Flexibility: Sponge-associated microbes may optimize bengamide production for chemical defense, whereas free-living myxobacteria utilize these compounds as antimicrobial agents [3] [4].

Despite these advances, the precise symbiotic relationships underpinning sponge-based bengamide B production remain unresolved, highlighting a critical area for future research.